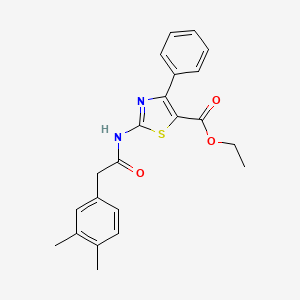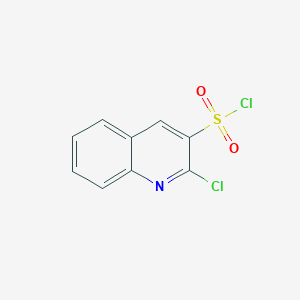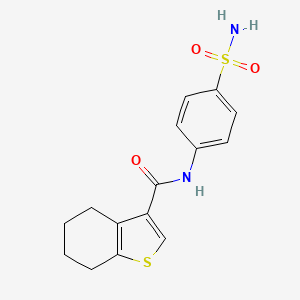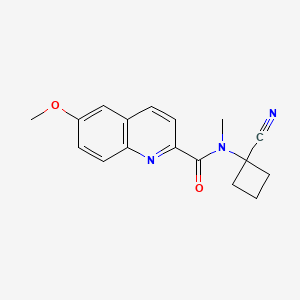![molecular formula C17H17ClN2 B2611206 6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride CAS No. 1845716-92-8](/img/structure/B2611206.png)
6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride is a chemical compound with the molecular formula C17H17ClN2 . It has a molecular weight of 284.79 .
Synthesis Analysis
An efficient and practical protocol has been developed to synthesize 5,6-dihydroindolo[1,2-a]quinoxaline derivatives by CuI-catalyzed intramolecular N-arylation under microwave irradiation . This method rapidly afforded the tetracyclic products with good to excellent yields (83–97%) in short reaction times (45–60 min) .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H .Chemical Reactions Analysis
The synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives involves copper-catalyzed Ullmann-type C–N coupling . The utility of the reaction is limited by the necessary high temperatures, the requirement of stoichiometric quantities of copper catalyst and low to moderate yields . A recent breakthrough to overcome these drawbacks involves the use of appropriate ligands such as diamines and amino acids .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of dihydroindolo[1,2-a]quinoxalines, utilizing H8-BINOL-type imidodiphosphoric acid catalysts. This method also allowed for the synthesis of an HIV-1 inhibitor with good enantioselectivity and high yield (Fan et al., 2014).
Microwave-Assisted Synthesis : Another approach for synthesizing dihydroindolo[1,2-a]quinoxaline derivatives involves CuI-catalyzed intramolecular N-arylation under microwave irradiation, providing a rapid and efficient method (Zhao et al., 2013).
Reactions and Transformations
Cycloaddition Reactions : The compound has been utilized in 1,3-dipolar cycloaddition reactions to synthesize various quinoxaline derivatives, including pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxalines (Kim et al., 1990).
Polynuclear Compounds Synthesis : It has also been used in the synthesis of polynuclear heterocyclic compounds containing an indole fragment. This process involves condensation reactions leading to derivatives of indolo[1,2-a]quinoxaline (Shvedov et al., 1970).
Potential Applications in Material Science
- Formation of Metal Complexes : Studies have been conducted on dinuclear rhenium(I) carbonyl complexes, using ligands derived from quinoxaline compounds, suggesting applications in material science and catalysis (Li et al., 2011).
Propiedades
IUPAC Name |
6,6-dimethyl-5H-indolo[1,2-a]quinoxaline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-17(2)16-11-12-7-3-5-9-14(12)19(16)15-10-6-4-8-13(15)18-17;/h3-11,18H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPCWLEXTWMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=CC=CC=C3N2C4=CC=CC=C4N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![3-(6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2611125.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)
![(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B2611131.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)



![N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2611139.png)




